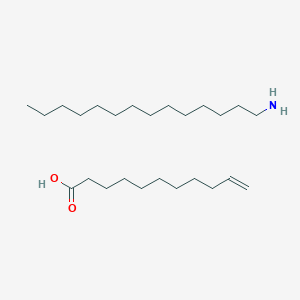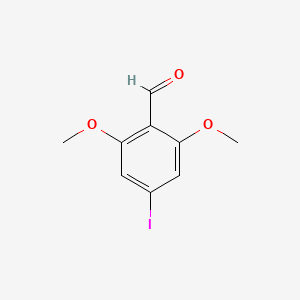
4-Iodo-2,6-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2,6-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine at the 4-position and methoxy groups at the 2- and 6-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-dimethoxybenzaldehyde typically involves the iodination of 2,6-dimethoxybenzaldehyde. One common method is the use of iodine monochloride (ICl) in acetic acid. The reaction proceeds as follows:
- Dissolve 2,6-dimethoxybenzaldehyde in acetic acid.
- Add iodine monochloride to the solution.
- Heat the mixture to facilitate the reaction.
- Cool the mixture and isolate the product by filtration and recrystallization.
This method yields this compound with high purity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, alternative iodinating agents and solvents may be explored to optimize the reaction conditions and reduce costs.
化学反応の分析
Types of Reactions
4-Iodo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: The major product is 4-Iodo-2,6-dimethoxybenzoic acid.
Reduction Reactions: The major product is 4-Iodo-2,6-dimethoxybenzyl alcohol.
科学的研究の応用
4-Iodo-2,6-dimethoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is utilized in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: It is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-Iodo-2,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the iodine atom and methoxy groups enhances its binding affinity and specificity. Additionally, the compound can disrupt cellular redox homeostasis, leading to oxidative stress and potential cytotoxic effects .
類似化合物との比較
Similar Compounds
- 4-Iodo-2,5-dimethoxybenzaldehyde
- 3-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,6-dimethoxybenzaldehyde
Comparison
Compared to its analogs, 4-Iodo-2,6-dimethoxybenzaldehyde is unique due to the specific positioning of the iodine and methoxy groups. This unique structure influences its reactivity and interaction with other molecules. For example, the 2,6-dimethoxy substitution pattern provides steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its 2,5- or 3,5-dimethoxy counterparts .
特性
分子式 |
C9H9IO3 |
|---|---|
分子量 |
292.07 g/mol |
IUPAC名 |
4-iodo-2,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9IO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
InChIキー |
DAGJLZQOGVHOKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1C=O)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


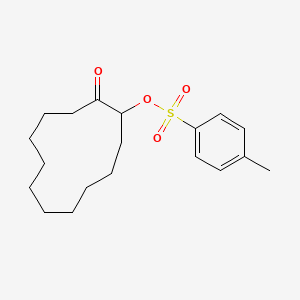
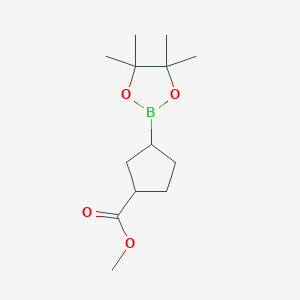


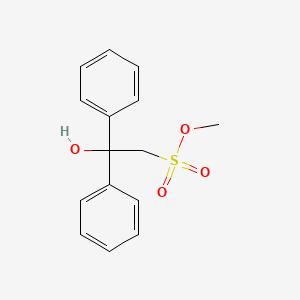
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)

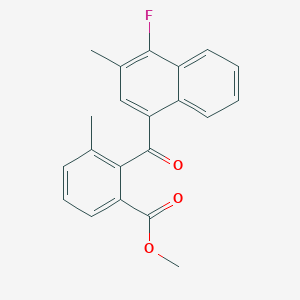
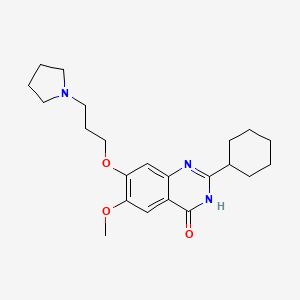
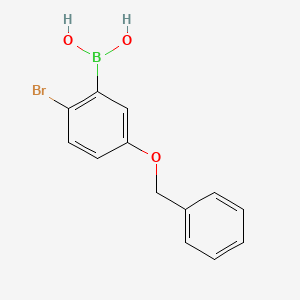
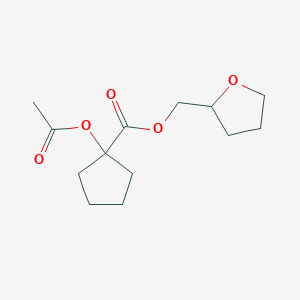
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
